molecular formula C21H21Cl2NO2 B10944079 N-(1-Adamantyl)-5-(2,5-dichlorophenyl)-2-furamide

N-(1-Adamantyl)-5-(2,5-dichlorophenyl)-2-furamide

Cat. No.: B10944079
M. Wt: 390.3 g/mol
InChI Key: GQWLLVWLKRDHEE-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-5-(2,5-dichlorophenyl)-2-furamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. The compound features an adamantyl group, a dichlorophenyl group, and a furan ring, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C21H21Cl2NO2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(1-adamantyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C21H21Cl2NO2/c22-15-1-2-17(23)16(8-15)18-3-4-19(26-18)20(25)24-21-9-12-5-13(10-21)7-14(6-12)11-21/h1-4,8,12-14H,5-7,9-11H2,(H,24,25)

InChI Key

GQWLLVWLKRDHEE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-5-(2,5-dichlorophenyl)-2-furamide typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is incorporated through a halogenation reaction, where a phenyl ring is treated with chlorine in the presence of a catalyst.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Amidation Reaction: The final step involves the formation of the amide bond, where the adamantyl and dichlorophenyl groups are coupled with the furan ring through an amidation reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-5-(2,5-dichlorophenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

N-(1-Adamantyl)-5-(2,5-dichlorophenyl)-2-furamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-5-(2,5

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